molecular formula C9H10O3 B3053349 Ethyl 3-(2-furyl)acrylate CAS No. 53282-12-5

Ethyl 3-(2-furyl)acrylate

Cat. No.: B3053349
CAS No.: 53282-12-5
M. Wt: 166.17 g/mol
InChI Key: MWZBTMXISMOMAE-UHFFFAOYSA-N
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Description

Ethyl 3-(2-furyl)acrylate is an organic compound belonging to the acrylate family. It is characterized by the presence of a furan ring attached to an acrylic ester. This compound is known for its applications as a flavoring agent due to its pleasant aroma and is used in various industrial and research settings .

Mechanism of Action

Target of Action

Ethyl 3-(2-furyl)acrylate is a chemical compound with potential applications as sustainable chemical building units It’s synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .

Mode of Action

The mode of action of this compound involves a series of chemical reactions. The compound is synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid . Piperidinium acetate is used as the catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring are esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .

Biochemical Pathways

The compound is part of a broader effort to replace petroleum-derived hydrocarbons with biogenic carbon, such as cellulose and hemicellulose . This transition aims to reduce the environmental degradation caused by the oxidation steps transforming the predominantly hydrocarbon molecules into functionalized chemicals and polymers .

Pharmacokinetics

It’s known that the compound is a viscous liquid with a boiling point of 230-233°c .

Result of Action

The result of the action of this compound is the production of novel 3-(2-furyl)acrylic acids and their derivatives . These compounds have potential applications as sustainable chemical building units . The olefinic group is selectively reduced by catalytic hydrogenation .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For instance, the compound is synthesized under solvent-free conditions . Moreover, the esterification of the 3-(2-furyl)acrylic acids is performed using dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . The safety data sheet for the compound advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-furyl)acrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the olefinic group.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 3-(2-furyl)acrylate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Ethyl 3-(2-furyl)acrylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester group and the presence of the furan ring, which confer distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

ethyl (E)-3-(furan-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZBTMXISMOMAE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Viscous liquid; Sweet aroma
Record name (E)-Ethyl 3-(2-furyl)acrylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name (E)-Ethyl 3-(2-furyl)acrylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.090-1.096
Record name (E)-Ethyl 3-(2-furyl)acrylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

53282-12-5, 623-20-1
Record name Ethyl (2E)-3-(2-furanyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53282-12-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(2-furyl)acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(2-furyl)acrylate, (2E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-furanacrylate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4686
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Record name Ethyl 3-(2-furyl)acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYL FURFURACRYLATE, (E)-
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

A mixture of diethylsulphate (57.41 g) and tri-n-propylamine was added dropwise with stirring to a solution of furanylacrylic acid (34.53 g) in acetone (150 ml). When the addition was complete the mixture was refluxed for six hours. The acetone was evaporated at reduced pressure. The resultant oily residue was dissolved in ethyl acetate, washed with aqueous sodium bicarbonate solution dried (MgSO4) and the solvent evaporated to yield ethyl 3-(2-furanyl)acrylate (46.7 g) as a brown oil.
Quantity
57.41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34.53 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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